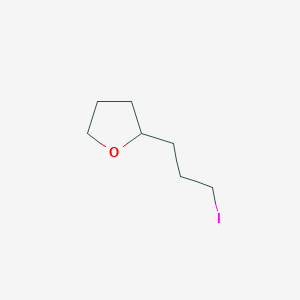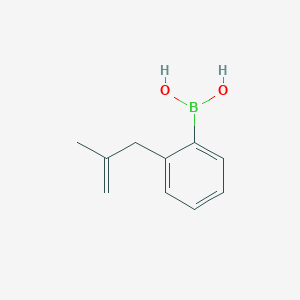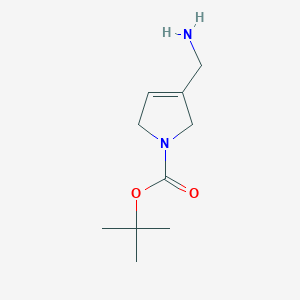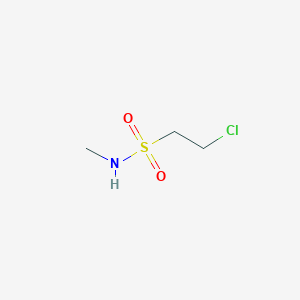
(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid: is a boronic acid derivative that contains a benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method involves palladium-catalyzed ring closure by an intramolecular Wittig reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis (MWI) has been reported for similar benzofuran derivatives, which could be adapted for industrial production .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans or other reduced forms.
Substitution: Substitution reactions, particularly in the presence of halogens, can lead to various substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides . This reaction is widely applied due to its mild conditions and functional group tolerance .
Biology and Medicine: Benzofuran derivatives, including [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid, have shown potential as anticancer agents . They are also being explored for their anti-inflammatory and antiviral properties .
Industry: In the pharmaceutical industry, benzofuran derivatives are used as lead compounds for drug development due to their diverse biological activities .
Mecanismo De Acción
The mechanism of action of [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could explain their anti-inflammatory effects .
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-5-boronic acid: Used in similar Suzuki-Miyaura cross-coupling reactions.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with potential biological activities.
Uniqueness: What sets [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid apart is its specific structure, which combines the benzofuran ring with a boronic acid group.
Propiedades
Fórmula molecular |
C10H13BO3 |
|---|---|
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid |
InChI |
InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2 |
Clave InChI |
AKLJWWJPDDKOQC-UHFFFAOYSA-N |
SMILES canónico |
B(CCC1=CC2=C(C=C1)OCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)

![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)




![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)
![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
